

Application Note: Pharmacological & Structural Characterization of LSZ

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Compound of Interest

Compound Name:	3,3-Dimethylazetidine
CAS No.:	19816-92-3; 89381-03-3
Cat. No.:	B2876198

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Subject: Structure-Activity Relationships and Receptor Binding Profiles of Rigid Lysergamide Analogs
Target Analyte: Lysergic acid 2,4-dimethylazetidide (LSZ, LA-SS-Az) CAS Registry Number: 470666-31-0 (Freebase)[1][2]

Introduction & Rationale

Lysergic acid 2,4-dimethylazetidide (LSZ) is a semi-synthetic ergoline alkaloid and a rigid structural analog of lysergic acid diethylamide (LSD).[1][2] It was developed by David E. Nichols and colleagues at Purdue University in 2002 to probe the specific binding conformation of the diethylamide moiety at the serotonin 5-HT

receptor.[1]

While the diethylamide group in LSD possesses conformational flexibility, LSZ constrains this moiety within a rigid azetidene ring.[1] This modification introduces two additional chiral centers, resulting in three distinct stereoisomers.[1] Research has established that the

isomer (often abbreviated as LA-SS-Az) retains high potency and affinity, effectively mapping the bioactive conformation of the receptor's ligand-binding pocket.[1][2]

Structure-Activity Relationship (SAR)

The primary scientific value of LSZ lies in its utility for mapping receptor topography.^[1] The design logic follows a specific validation pathway:

- Constraint: The flexible

-diethyl groups of LSD are "locked" into a 2,4-dimethylazetidone ring.^[1]

- Stereochemical Probing: By synthesizing and testing the specific isomers—cis-

, trans-

, and trans-

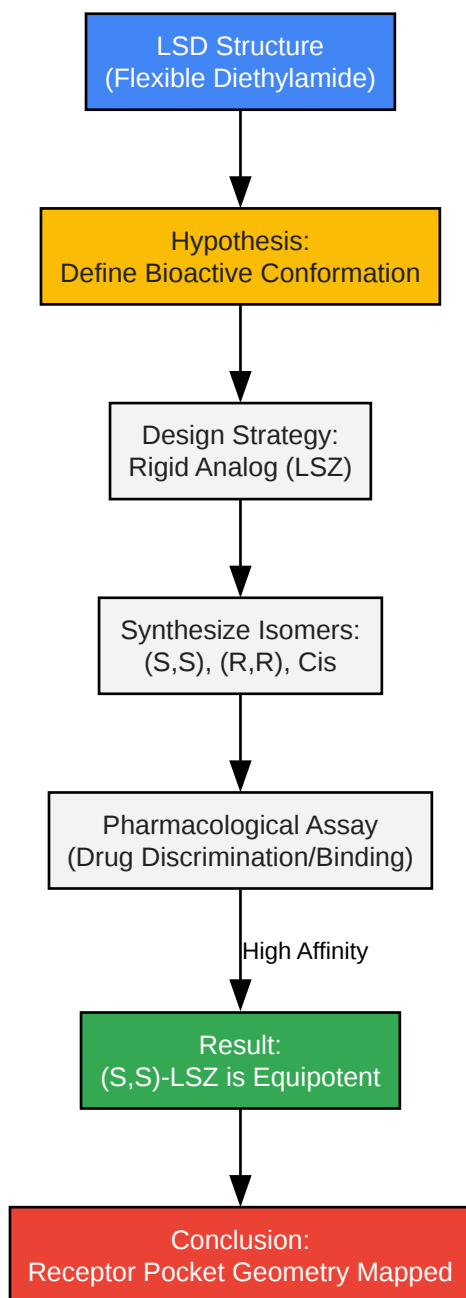
—researchers could determine which spatial orientation of the methyl groups corresponded to the active bound state of LSD.^{[1][2]}

- Validation: The

isomer was found to be equipotent to LSD in drug discrimination assays, whereas the other isomers were significantly less active.^{[1][3]} This suggests that the receptor pocket accommodates the amide substituents in a specific orientation that mimics the

configuration.^[1]

SAR Logic Visualization



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Figure 1: Flowchart illustrating the rational design process used to determine the bioactive conformation of the lysergamide amide substituent.

Pharmacological Profile

LSZ acts primarily as a potent partial agonist at the 5-HT

receptor, similar to LSD.[1][2] It also displays high affinity for the 5-HT

and 5-HT

receptors.[1][2]

Comparative Potency Data (Rodent Models):

Compound	Isomer	ED50 (Drug Discrimination)	Relative Potency (LSD=100)
LSD	N/A	~46 nmol/kg	100%
LSZ		~25 nmol/kg	~180%
LSZ	cis	~115 nmol/kg	~40%
LSZ		~134 nmol/kg	~34%

Note: Data derived from Nichols et al. (2002).[2][4][5] The (S,S) isomer is the most potent, exceeding LSD in certain rodent assays, though human potency is generally reported to be roughly equipotent.[1]

Analytical Characterization

For research and forensic identification, LSZ is characterized using standard spectroscopic methods.[1] The rigid azetidine ring provides distinct spectral markers compared to the diethylamide group of LSD.[1]

- Mass Spectrometry (MS):
 - LSZ Molecular Ion:
335.[1][2]
 - Fragmentation: Unlike LSD (which typically shows a retro-Diels-Alder fragment at 280), LSZ exhibits a shifted fragment due to the azetidine ring mass.[1][2][3] Common lysergamide fragments (e.g., quinoline moiety) remain present.[2]

- Nuclear Magnetic Resonance (NMR):

- Proton NMR (

H-NMR) allows for the differentiation of the diastereomers based on the chemical shifts of the methyl protons on the azetidine ring.[1] The coupling constants are critical for assigning the cis vs. trans relative stereochemistry.[1]

Safety and Handling Standards

In professional laboratory settings, handling potent ergolines requires strict adherence to safety protocols due to their high biological activity at microgram levels.[1]

- Engineering Controls: Handling of neat reference standards should occur within a certified chemical fume hood or glovebox to prevent inhalation of particulate matter.[1][2]
- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats are mandatory.[2] Double-gloving is recommended when handling concentrated solutions.
- Deactivation: Ergolines are sensitive to UV light and oxidation.[2] Spills or waste are typically deactivated using oxidative cleavage methods (e.g., bleach solution) followed by pH neutralization, in accordance with local hazardous waste regulations.[2]

References

- Nichols, D. E., Frescas, S., Marona-Lewicka, D., & Kurrasch-Orbaugh, D. M. (2002).[1][6] Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD).[1] *Journal of Medicinal Chemistry*, 45(19), 4344–4349.[2][6] [Link](#)[1][2]
- Brandt, S. D., et al. (2016).[2][7] Return of the lysergamides.[1] Part II: Analytical and behavioural characterization of N6-allyl-6-norlysergic acid diethylamide (AL-LAD) and (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ). *Drug Testing and Analysis*, 9(1), 38-50.[1] [2] [Link](#)
- Halberstadt, A. L., & Geyer, M. A. (2014).[1][2] Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. *Neuropharmacology*, 142, 222-232.[1]

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Sources

- [1. LSZ - Wikipedia \[en.wikipedia.org\]](#)
- [2. caymanchem.com \[caymanchem.com\]](#)
- [3. Return of the lysergamides. Part II: Analytical and behavioural characterization of N6-allyl-6-norlysergic acid diethylamide \(AL-LAD\) and \(2'S,4'S\)-lysergic acid 2,4-dimethylazetidide \(LSZ\) - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. pubs.acs.org \[pubs.acs.org\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide \(LSD\) - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. LJMU Research Online \[researchonline.ljmu.ac.uk\]](#)
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